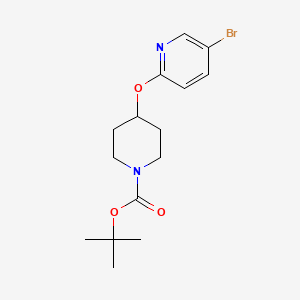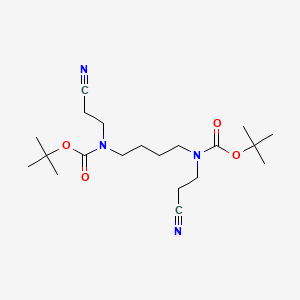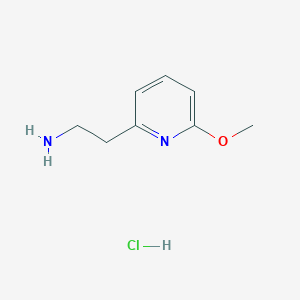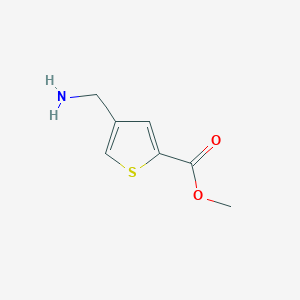![molecular formula C9H12ClN3 B3113370 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride CAS No. 1951441-16-9](/img/structure/B3113370.png)
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that “C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry , it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to possess a broad spectrum of biological activity , suggesting that this compound might have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. Common synthetic routes include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to construct the imidazo[1,2-a]pyridine scaffold.
Functionalization: The 3-position can be functionalized using various reagents and conditions, such as alkylation or amination reactions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: Traditional batch reactors are used for the stepwise synthesis of the compound.
Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: A compound with a pyrazine ring, exhibiting different chemical properties.
Uniqueness
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure can confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.
特性
CAS番号 |
1951441-16-9 |
|---|---|
分子式 |
C9H12ClN3 |
分子量 |
197.66 g/mol |
IUPAC名 |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-7-3-2-4-9-11-6-8(5-10)12(7)9;/h2-4,6H,5,10H2,1H3;1H |
InChIキー |
ROPCNLHEDUVKLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(N12)CN.Cl.Cl |
正規SMILES |
CC1=CC=CC2=NC=C(N12)CN.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)










![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)
